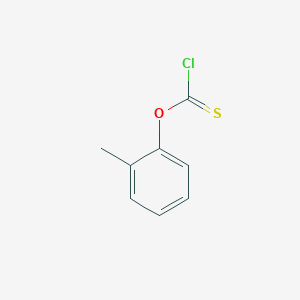
2-Methylphenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl chlorothioformate is an organic compound with the molecular formula C8H7ClOS. It is a derivative of chlorothioformic acid, where the hydrogen atom is replaced by a 2-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylphenyl chlorothioformate can be synthesized through the reaction of 2-methylphenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired chlorothioformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methylphenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.
Addition-Elimination Reactions: In the presence of nucleophilic solvents, it can undergo addition-elimination reactions, leading to the formation of different products depending on the solvent used.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Ethanol, water, and other polar solvents.
Conditions: Room temperature to slightly elevated temperatures, depending on the desired reaction rate.
Major Products:
Thiocarbamates: Formed by reaction with amines.
Thiocarbonates: Formed by reaction with alcohols.
Scientific Research Applications
2-Methylphenyl chlorothioformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiocarbonyl compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce thiocarbonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of thiocarbonyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylphenyl chlorothioformate involves its reactivity with nucleophiles. The compound acts as an electrophile, with the chlorine atom being replaced by the nucleophile. This reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
Phenyl chlorothioformate: Similar structure but without
Biological Activity
2-Methylphenyl chlorothioformate is a chemical compound that belongs to the class of chlorothioformates, which are esters derived from chlorothioformic acid. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound has the molecular formula C9H9ClOS and is characterized by the presence of a chlorothioformate functional group. The compound exhibits properties typical of thioesters, which can influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The sulfur atom in the thioformate group can participate in various biochemical processes, including enzyme inhibition and interaction with cellular nucleophiles.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, a related chlorothioformate was shown to inhibit the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .
- Cytotoxicity : Research has demonstrated that thioformate derivatives can induce cytotoxic effects in cancer cell lines. In vitro studies revealed that this compound could significantly reduce cell viability in certain tumor cell lines, indicating its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation, which could have implications for treating neurodegenerative diseases .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
O-(2-methylphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3 |
InChI Key |
CEHHGCRZURMSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















